molecular formula C34H22N4O8 B11559971 bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate

Cat. No.: B11559971
M. Wt: 614.6 g/mol
InChI Key: RKCWFVIEXPRFOF-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and imino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-nitrobenzaldehyde and 4-aminobenzene-1,4-dicarboxylate. These intermediates undergo condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The imino linkages may also play a role in binding to nucleic acids or other biomolecules, affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl) carbonate
  • Bis(4-nitrophenyl) phosphate
  • Bis(4-nitrophenyl) methane
  • Bis(4-nitrophenyl) sulfide

Uniqueness

1,4-BIS({4-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}) BENZENE-1,4-DICARBOXYLATE stands out due to its unique combination of nitrophenyl and imino groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C34H22N4O8

Molecular Weight

614.6 g/mol

IUPAC Name

bis[4-[(4-nitrophenyl)iminomethyl]phenyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C34H22N4O8/c39-33(45-31-17-1-23(2-18-31)21-35-27-9-13-29(14-10-27)37(41)42)25-5-7-26(8-6-25)34(40)46-32-19-3-24(4-20-32)22-36-28-11-15-30(16-12-28)38(43)44/h1-22H

InChI Key

RKCWFVIEXPRFOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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